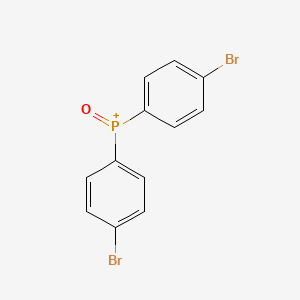
Bis(4-bromophenyl)phosphine Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-bromophenyl)phosphine oxide is an organophosphorus compound with the molecular formula C18H13Br2OP It is characterized by the presence of two bromophenyl groups attached to a phosphine oxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(4-bromophenyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of 4-bromophenylmagnesium bromide with diethyl phosphonate in tetrahydrofuran (THF) at room temperature . The reaction proceeds through the formation of a Grignard reagent, which then reacts with the phosphonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-bromophenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with different substituents.
Reduction: Reduction reactions can convert the phosphine oxide to phosphine.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions can produce a variety of substituted phosphine oxides.
Applications De Recherche Scientifique
Bis(4-bromophenyl)phosphine oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of biological systems where phosphine oxides play a role.
Mécanisme D'action
The mechanism by which bis(4-bromophenyl)phosphine oxide exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound acts as an electron donor, facilitating the transfer of electrons to the oxidizing agent. In biological systems, it may interact with enzymes or other proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-fluorophenyl)phosphine oxide: Similar structure but with fluorine atoms instead of bromine.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Contains different substituents on the phenyl rings.
Uniqueness
Bis(4-bromophenyl)phosphine oxide is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific chemical reactions and applications where bromine’s properties are advantageous.
Propriétés
Formule moléculaire |
C12H8Br2OP+ |
|---|---|
Poids moléculaire |
358.97 g/mol |
Nom IUPAC |
bis(4-bromophenyl)-oxophosphanium |
InChI |
InChI=1S/C12H8Br2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H/q+1 |
Clé InChI |
JBLNWSGQNNTQJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[P+](=O)C2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


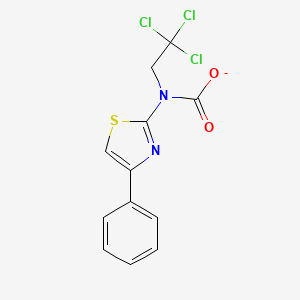
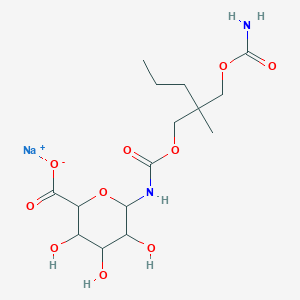
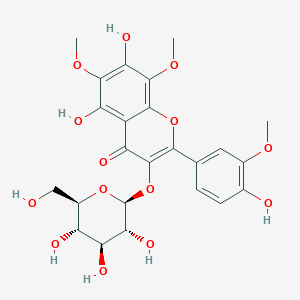
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)
![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)
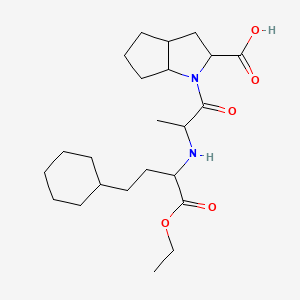
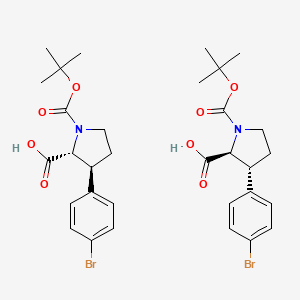

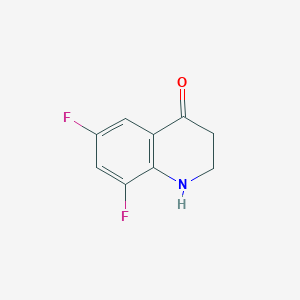
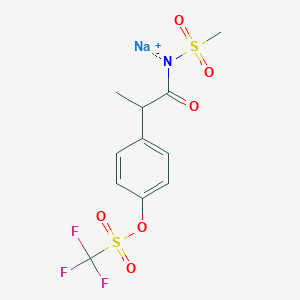
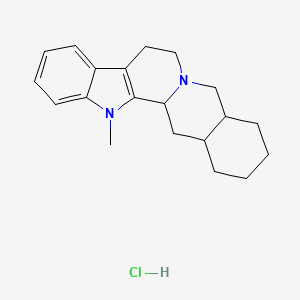


![(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B12295930.png)
